molecular formula C6H7N3O B174367 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 14509-66-1

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B174367
CAS No.: 14509-66-1
M. Wt: 137.14 g/mol
InChI Key: AZFYLSFUALTNAY-UHFFFAOYSA-N
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Description

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-c]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The imidazo[1,5-c]pyrimidine scaffold is known for its versatility and has been extensively studied for its applications in drug development and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted imidazo[1,5-c]pyrimidines, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFYLSFUALTNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363367
Record name 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14509-66-1
Record name 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14509-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbonyldiimidazole (970.2 g) was added to a stirred suspension of [2-(1-methyl-1H-imidazol-4-yl)ethyl]amine dihydrochloride (999.9 g) (commercial eg Sigma) and imidazole (37 g) in dichloromethane (5.3 litres) at ca 22° C. The resulting white suspension was heated at reflux until reaction was complete by nmr (4 h.). Solvent (8 litres) was distilled off at atmospheric pressure whilst adding IMS-G (8 litres). Additional IMS-G (2 litres) was added and the suspension cooled to ca. 22° C. and aged at this temperature for at 2 h. The solid was collected by filtration, washed with IMS-G (2×0.5 litres), pulled dry and dried in vacuo at ca. 60° C. to yield the title compound, 478 g.
Quantity
970.2 g
Type
reactant
Reaction Step One
Quantity
999.9 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
5.3 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-(1H-imidazol-4-yl)ethanamine (26.8 g; 240.9 mmol; 1 eq) and CDI (39.1 g; 240.9 mmol; 1 eq) in DMF (402 ml) is stirred at 50° C. for two days. Solvents are concentrated to 100 ml and acetonitrile (200 ml) is added. The resulting precipitate is filtered, washed with acetonitrile (2×50 ml) and dried under vacuum, affording the title compound that is used in the next step without further purification (28.18 g; 85%).
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
402 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

50.00 g (450 mmol) histamine are dissolved in 1500 ml dimethylformamide, 73.87 g (450 mmol) carbonyldiimidazole are added. The reaction mixture is stirred for 5 hours at 70° C. and for 16 hours at ambient temperature. Then it is evaporated down, and the residue is extracted hot from acetonitrile.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
73.87 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the context of the research on Aplysina sponges?

A1: The research paper identifies this compound (3) as a known compound isolated alongside several other novel and known compounds from an Aplysina species sponge. The authors propose that this compound could be a bioconversion product of aerophobin-1 (7) when cleaved at the C-8–C-9 bond during the sponge's chemical defense mechanisms []. This suggests a potential pathway for the formation of this compound within the sponge and its possible role in the organism's defense strategy.

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